![molecular formula C15H13ClN2S B2864245 2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 871562-33-3](/img/structure/B2864245.png)
2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is an organic compound that is structurally related to imidazole with the chemical formula CH3C3H2N2H . It is a white or colorless solid that is highly soluble in polar organic solvents and water . It is a precursor to a range of drugs and is a ligand in coordination chemistry .
Synthesis Analysis
Imidazole compounds can be synthesized through a variety of methods. One method involves the reaction of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .
Molecular Structure Analysis
The crystal structure of imidazole compounds is often determined using X-ray diffraction . For example, 2-methylimidazole has an orthorhombic crystal system with space group P 2 1 2 1 2 .
Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. For example, they can be used as a ligand in coordination chemistry . They can also undergo reactions with various functional groups, including arylhalides and aromatic and saturated heterocycles .
Physical And Chemical Properties Analysis
Imidazole compounds typically have high solubility in polar organic solvents and water . They are often white or colorless solids .
Scientific Research Applications
Antiviral Chemotherapy
Heterocyclic compounds like 2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole have been identified for their antiviral properties. They are particularly attractive for the development of new antiviral agents due to their broad spectrum of physiological activities . These compounds can be designed to target a variety of viruses, including influenza, HIV, and other emerging viral threats.
Agricultural Bioengineering
In the agricultural sector, such heterocyclic compounds are explored for their potential as biopesticides. They can be synthesized to create derivatives that exhibit anti-tobacco mosaic virus activity, which is crucial for protecting crops from viral diseases .
Medicinal Chemistry
The benzodiazole moiety is a common feature in many pharmaceuticals. Compounds like 2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole can be used as scaffolds to develop new drugs with improved efficacy and reduced side effects. They can be tailored for a range of medicinal applications, including as inhibitors of enzymes or receptors .
Synthesis of Natural Products
Imidazole derivatives are important in the synthesis of natural products. They serve as key intermediates in the total synthesis of complex molecules found in nature, which can have various biological activities .
Enzyme Inhibition
Compounds containing the benzodiazole structure have been evaluated for their ability to inhibit enzymes, such as urease. This is significant in combating the pathogenesis of certain bacteria, like Helicobacter pylori, which is linked to peptic ulcers .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities . They are known to interact with various enzymes and receptors in the body, contributing to their broad spectrum of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed pharmacological effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in cell division, protein synthesis, and signal transduction, among others .
Pharmacokinetics
Benzimidazole derivatives are generally well absorbed and widely distributed in the body . They are metabolized by various enzymes in the liver and excreted primarily in the urine . These properties can significantly impact the bioavailability of the compound .
Result of Action
Benzimidazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include inhibition of enzyme activity, disruption of cell division, and modulation of signal transduction pathways, among others .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or tissues . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c16-12-5-3-4-11(8-12)9-19-10-15-17-13-6-1-2-7-14(13)18-15/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSNUETVIRAZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


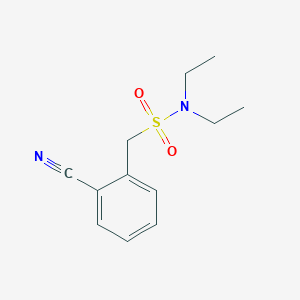
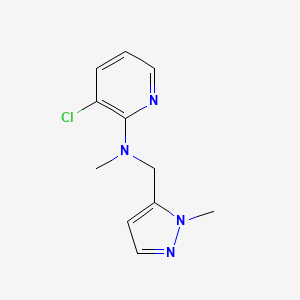
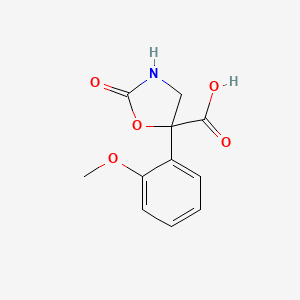
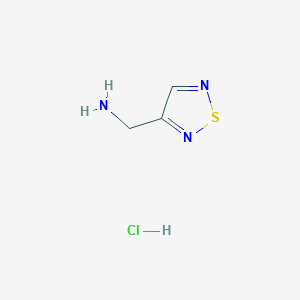
![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)

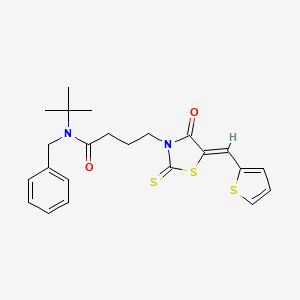
![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)
![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)
![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)